Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate
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Overview
Description
Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is an organic compound that features a benzoate ester functional group. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate typically involves the reaction of 2-(chloromethyl)benzoic acid methyl ester with isopropyl(trifluoromethyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a modulator of biological pathways, particularly those involving enzyme inhibition.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
- Methyl 2-(trifluoromethyl)benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 2-((tert-butyl(trifluoromethyl)amino)methyl)benzoate
Comparison: Methyl 2-((isopropyl(trifluoromethyl)amino)methyl)benzoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H16F3NO2 |
---|---|
Molecular Weight |
275.27 g/mol |
IUPAC Name |
methyl 2-[[propan-2-yl(trifluoromethyl)amino]methyl]benzoate |
InChI |
InChI=1S/C13H16F3NO2/c1-9(2)17(13(14,15)16)8-10-6-4-5-7-11(10)12(18)19-3/h4-7,9H,8H2,1-3H3 |
InChI Key |
MCBRQNABTFDYSM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC=CC=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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